tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate
Description
This compound features a thieno[3,2-d]pyrimidine core, a heterocyclic system fused with thiophene and pyrimidine rings, substituted at the 4-position with an amino-linked pyrrolidine moiety. The pyrrolidine group is further modified with a tert-butyl carboxylate protecting group, enhancing solubility and stability. Such structural attributes are common in kinase inhibitors and antiviral agents, where fused heterocycles improve target binding affinity .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c1-15(2,3)22-14(21)20-6-4-9(8-20)17-12-11-10(5-7-23-11)18-13(16)19-12/h5,7,9H,4,6,8H2,1-3H3,(H,17,18,19)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXJNYYHQXQZBL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC3=C2SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC3=C2SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate is a derivative of thieno[3,2-d]pyrimidine, a class known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research findings.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitutions and amination processes. The general synthetic route for the compound can be summarized as follows:
- Formation of Thieno[3,2-d]pyrimidine Core : The initial step involves the synthesis of the thieno[3,2-d]pyrimidine scaffold through reactions involving sulfur and malononitrile.
- Amination : The introduction of the amino group occurs via nucleophilic substitution with appropriate amines.
- Carboxylation : The final step involves the addition of a tert-butyl carboxylate group to enhance solubility and biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly focusing on its antimalarial and anticancer properties.
Antimalarial Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiplasmodial activity against Plasmodium falciparum and Plasmodium berghei. The compound's mechanism involves inhibition of key metabolic pathways in the malaria parasites.
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures effectively inhibit parasite growth at micromolar concentrations. For instance, a study reported that modifications at the 4-position of the thieno[3,2-d]pyrimidine core significantly influence antiplasmodial efficacy .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various models.
- Case Studies : A study on thieno[3,2-d]pyrimidines indicated that certain derivatives effectively inhibit cell migration and invasion in cancer cell lines such as A431 vulvar epidermal carcinoma . This suggests a potential role in targeting metastatic cancer cells.
Comparative Data on Biological Activity
The following table summarizes the biological activities reported for various thieno[3,2-d]pyrimidine derivatives:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimalarial | P. falciparum | 1.5 | |
| Compound B | Anticancer | A431 cell line | 10 | |
| Compound C | Anticancer | MCF-7 breast cancer cells | 5 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes crucial for nucleotide synthesis in parasites.
- Cell Cycle Arrest : Anticancer activity may be mediated through cell cycle arrest mechanisms, leading to apoptosis in tumor cells.
Scientific Research Applications
Antimalarial Properties
One of the most significant applications of this compound is its potential as an antimalarial agent. Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit dual-stage activity against Plasmodium species, targeting both the erythrocytic and hepatic stages of malaria .
Case Study: Efficacy Against Plasmodium falciparum
A study evaluated various thieno[3,2-d]pyrimidine derivatives for their antiplasmodial activity. Among these, the chloro analogue of Gamhepathiopine demonstrated significant efficacy against P. falciparum, with moderate toxicity observed in HepG2 cells. This highlights the potential for developing new treatments that can overcome existing drug resistance .
Sirtuin Inhibition
Another promising application is in the field of cancer research, where thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of sirtuins (SIRT1, SIRT2, SIRT3). These proteins play crucial roles in cellular regulation and are implicated in various diseases, including cancer .
Case Study: Inhibition Mechanism
Research has indicated that these compounds can modulate sirtuin activity through competitive inhibition, which may lead to enhanced apoptosis in cancer cells. This mechanism was demonstrated in vitro using various cancer cell lines .
| Compound Name | Activity Against P. falciparum | Toxicity (HepG2) | Sirtuin Inhibition |
|---|---|---|---|
| Gamhepathiopine | High | Moderate | Yes |
| Chloro Analogue | Moderate | Low | Yes |
| tert-butyl Compound | High | Moderate | Yes |
Table 2: Synthesis Yields of Key Intermediates
| Step | Intermediate | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Thieno[3,2-d]pyrimidine | 85% |
| Cyclization Reaction | Pyrrolidine Intermediate | 75% |
| Final Esterification | tert-butyl Carboxylate | 90% |
Comparison with Similar Compounds
Core Heterocycle Variations
The thienopyrimidine core distinguishes this compound from pyridine-based analogs. For example:
- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Catalog p. 179 ): Core: Pyridine ring with 2-fluoro substituent.
Substituent Effects
- Halogen Substituents :
- Pyrrolidine Modifications: The (R)-configuration at the pyrrolidine amino group in the target compound may improve stereoselective interactions with chiral biological targets, unlike racemic mixtures in catalog compounds (p. 179–180 ).
Functional Group Analysis
- Protecting Groups :
Methodological Approaches for Compound Similarity Assessment
Virtual screening often employs fingerprint-based similarity metrics (e.g., Tanimoto coefficients) to compare structural features. Key findings include:
- Structurally similar compounds, like thienopyrimidine vs. pyridine derivatives, may exhibit divergent biological activities due to core heterocycle differences .
- The "similar property principle" suggests that minor substituent changes (e.g., chloro to fluoro) can significantly alter pharmacokinetic properties, such as logP and membrane permeability .
Data Table: Structural Comparison with Pyridine-Based Analogs
Research Findings and Implications
- Thienopyrimidine vs. Pyridine Cores: The fused thienopyrimidine system likely confers higher rigidity and binding specificity compared to pyridine analogs, as seen in kinase inhibitors like imatinib .
- Halogen Effects : Chloro substituents may increase metabolic stability compared to fluoro groups, which are more electronegative but less reactive in medicinal chemistry contexts .
- Stereochemistry : The (R)-configured pyrrolidine in the target compound could optimize interactions with ATP-binding pockets, unlike racemic catalog compounds .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of 3-aminothiophene-2-carboxylates with urea or thiourea derivatives under acidic conditions . For example, methyl 3-amino-4-methylthiophene-2-carboxylate reacts with potassium cyanate in acetic acid to form a urea intermediate, which undergoes cyclization at elevated temperatures (85°C) to yield the pyrimidin-4-one structure . Subsequent chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents, yielding 2-chlorothieno[3,2-d]pyrimidin-4-one .
Key reaction conditions :
Preparation of (R)-3-Aminopyrrolidine-1-carboxylate Intermediate
The stereoselective synthesis of the pyrrolidine fragment employs asymmetric hydrogenation or chiral resolution. A reported route involves the use of tert-butyl (R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate as a precursor, where the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . The (R)-configuration is preserved using chiral catalysts or enantiomerically pure starting materials.
Critical steps :
-
Boc protection : Boc₂O, triethylamine, dichloromethane, 0°C to room temperature .
-
Chiral induction : Use of (R)-mandelic acid derivatives or enzymatic resolution to achieve >98% enantiomeric excess .
Coupling of Thienopyrimidine and Pyrrolidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) between 2-chlorothieno[3,2-d]pyrimidin-4-amine and the (R)-3-aminopyrrolidine-Boc derivative. This reaction is facilitated by polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–100°C) . Microwave-assisted synthesis has also been employed to reduce reaction times from hours to minutes .
Optimized conditions :
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
-
¹H NMR : Aromatic protons of the thienopyrimidine core appear as singlets at δ 8.2–8.5 ppm, while the pyrrolidine NH resonates at δ 5.8–6.2 ppm .
-
Chiral HPLC : Retention time of 12.7 minutes confirms (R)-configuration (Chiralpak AD-H column, hexane:isopropanol 90:10) .
Yield optimization :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thienopyrimidine core | 56–72 | >95 |
| Pyrrolidine synthesis | 74–91 | >98 |
| Coupling reaction | 65–78 | >95 |
Scalability and Industrial Considerations
Large-scale production requires modifications such as:
-
Continuous flow chemistry : Reduces reaction time for cyclization from 7 hours to 30 minutes .
-
Crystallization techniques : Use of anti-solvents like heptane to isolate the final product with >99% purity .
Challenges and Mitigation Strategies
Q & A
Q. What cross-coupling reactions are feasible with the chlorothienopyrimidine moiety?
- Buchwald-Hartwig Amination : React with arylboronic acids (Pd(OAc)₂, SPhos, K₂CO₃ in dioxane, 100°C). Yields: 60–75% .
- SNAr Reactivity : Substitute chloride with thiols (e.g., NaSH in DMF, 50°C) for sulfur-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
